5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate
Overview
Description
“5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate” is a chemical compound with the CAS Number: 1232542-20-9 . It has a molecular weight of 317.34 . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H19NO5/c1-22-15(20)13-9-18(11-17(7-8-17)14(13)19)16(21)23-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is stored at room temperature . The physical form of the compound is a pale-yellow to yellow-brown sticky oil to semi-solid .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in the study of regioselective cycloaddition reactions, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as a mixture of two diastereoisomers through highly regioselective 1,3-dipolar cycloaddition (Molchanov & Tran, 2013; Molchanov & Tran, 2012).
- The structure and crystallographic details of related azaspiro bicyclic hydantoin derivatives were investigated through X-ray diffraction studies, revealing the conformational details of the bicyclo octane moiety and various hydrogen bonding patterns (Manjunath et al., 2011).
Chemical Transformation and Applications
- The compound is utilized in the synthesis of heterospirocyclic 2H-azirin-3-amines, serving as synthons for the creation of amino acids and their incorporation in peptide synthesis, showcasing its role in the construction of complex organic molecules (Stamm et al., 2003; Suter et al., 2000).
- It is part of the synthesis route for various spirocyclic compounds, such as those involved in the [3+2] cycloaddition of methylenelactams with nitrones, leading to compounds with potential applications in medicinal chemistry and drug development (Chiaroni et al., 2000; Chiaroni et al., 2000).
Safety and Hazards
properties
IUPAC Name |
5-O-benzyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-22-15(20)13-9-18(11-17(7-8-17)14(13)19)16(21)23-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOATYAJHHSXDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC2(C1=O)CC2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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